

Spectroscopic Analysis of Methallyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *Methallyl alcohol*

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This technical guide provides an in-depth overview of the spectroscopic data of **methallyl alcohol** (2-methyl-2-propen-1-ol), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document presents key data in a structured format, details experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data of Methallyl Alcohol

The following tables summarize the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **methallyl alcohol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **methallyl alcohol** provides detailed information about the proton environments within the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Methallyl Alcohol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.98	Singlet	Ha (vinylic)
~4.85	Singlet	Hb (vinylic)
~4.01	Singlet	Hc (-CH ₂ O-)
~1.75	Singlet	Hd (-CH ₃)
Variable	Broad Singlet	He (-OH)

Solvent: CDCl₃. Instrument Frequency: 400 MHz. The chemical shift of the hydroxyl proton (He) is variable and dependent on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in **methallyl alcohol**.

Table 2: ¹³C NMR Spectroscopic Data for **Methallyl Alcohol**

Chemical Shift (δ) ppm	Assignment
~143.5	C1 (quaternary alkene)
~112.5	C2 (vinylic CH ₂)
~68.0	C3 (-CH ₂ O-)
~19.0	C4 (-CH ₃)

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of **methallyl alcohol** highlights the key functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **Methallyl Alcohol**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3330	Strong, Broad	O-H Stretch	Alcohol (-OH)
~3080	Medium	=C-H Stretch	Alkene
~2920	Medium	C-H Stretch	Alkane (sp ³)
~1660	Medium	C=C Stretch	Alkene
~1450	Medium	C-H Bend	Alkane (sp ³)
~1020	Strong	C-O Stretch	Primary Alcohol
~895	Strong	=C-H Bend (out-of-plane)	Alkene

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy of Liquid Methallyl Alcohol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of neat **methallyl alcohol**.

Materials:

- **Methallyl alcohol**
- Deuterated chloroform (CDCl₃)
- NMR tube (5 mm)
- Pasteur pipette
- Vial

- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Ensure the NMR tube is clean and dry.
 - In a small, clean vial, dissolve approximately 5-20 mg of **methallyl alcohol** for ^1H NMR, or 20-50 mg for ^{13}C NMR, in approximately 0.6-0.7 mL of CDCl_3 .[\[1\]](#)
 - Using a Pasteur pipette, transfer the solution into the NMR tube to a height of about 4-5 cm.[\[1\]](#)
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.[\[1\]](#)
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).[\[1\]](#)
- Data Acquisition:
 - For ^1H NMR:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard single-pulse experiment.
 - Set the number of scans (typically 8 to 16 for a sample of this concentration).

- Set the relaxation delay (e.g., 1-2 seconds).
- Acquire the Free Induction Decay (FID).
- For ^{13}C NMR:
 - Set the appropriate spectral width (e.g., 0 to 220 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Set the number of scans (typically 64 or more, as ^{13}C has a low natural abundance).[2]
 - Set the relaxation delay (e.g., 2 seconds).[2]
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H , CDCl_3 at 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy of Neat Methallyl Alcohol

Objective: To obtain an infrared spectrum of liquid **methallyl alcohol**.

Materials:

- **Methallyl alcohol**
- FT-IR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory

- Salt plates (e.g., NaCl or KBr) if using a liquid sample holder
- Pasteur pipette
- Kimwipes
- Acetone (for cleaning)

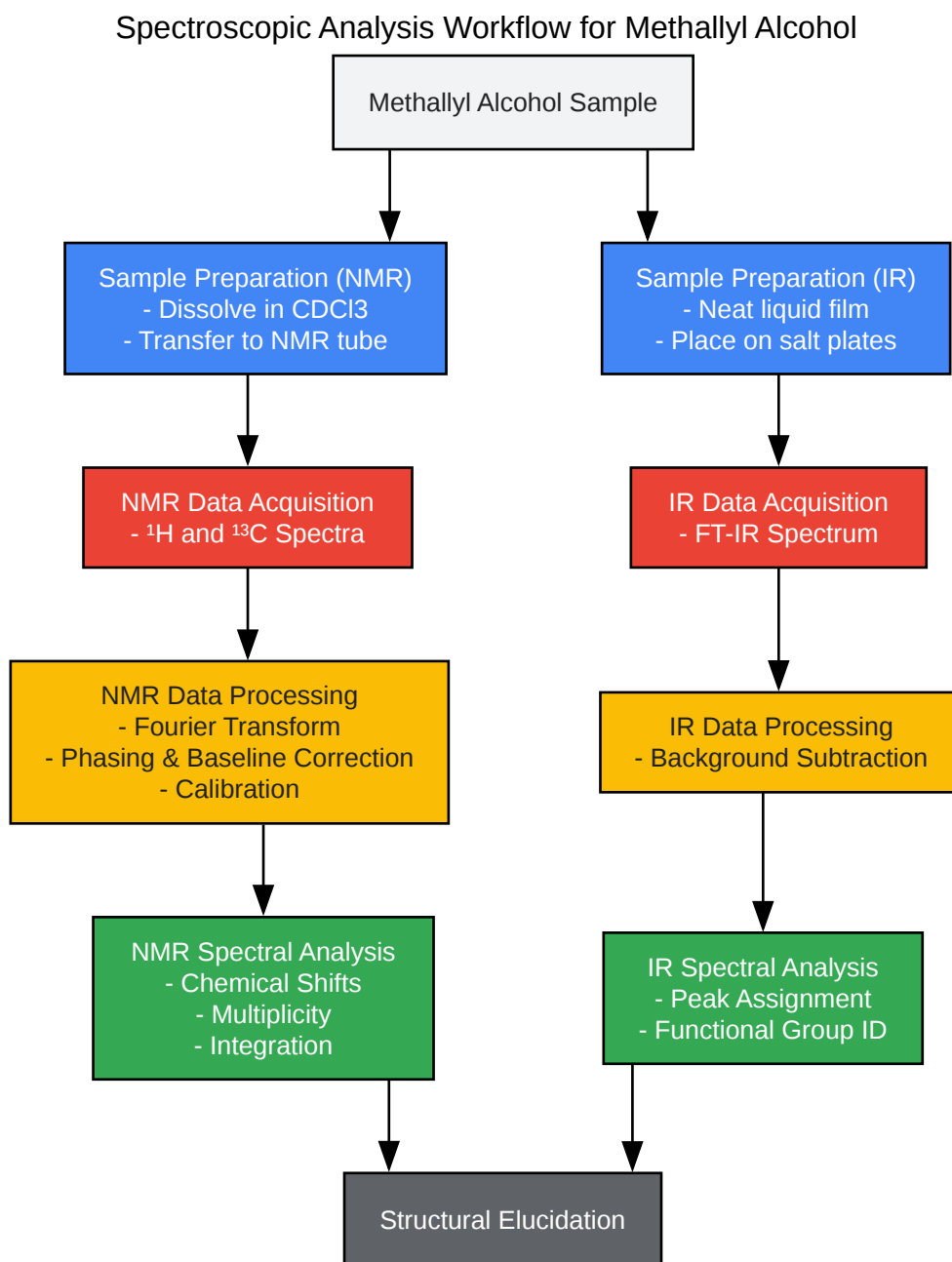
Procedure (Neat Liquid Film using Salt Plates):

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a Kimwipe lightly dampened with acetone and allow them to dry completely.[3]
 - Using a clean Pasteur pipette, place one or two drops of **methallyl alcohol** onto the center of one salt plate.[3]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, even film between the plates.[3]
- Instrument Setup:
 - Place the FT-IR spectrometer in sample analysis mode.
 - Collect a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) absorptions.
- Data Acquisition:
 - Place the "sandwich" of salt plates containing the sample into the sample holder in the spectrometer's beam path.
 - Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000 to 400 cm⁻¹.

- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks on the spectrum.
 - After analysis, carefully separate the salt plates. Clean them thoroughly with a solvent that dissolves the sample (e.g., acetone), wipe them dry with a Kimwipe, and store them in a desiccator.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like **methallyl alcohol**.



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Caption: Workflow for the spectroscopic analysis of **methallyl alcohol**.

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